molecular formula C15H14O2S B14589393 Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide CAS No. 61503-23-9

Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide

Cat. No.: B14589393
CAS No.: 61503-23-9
M. Wt: 258.3 g/mol
InChI Key: AVUNSDUNKRNNRF-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are aromatic organic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a 4-methylphenyl group and a 1,1-dioxide functional group, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of 2-bromobenzene with sodium sulfide or potassium sulfide to form the benzothiophene core, followed by further functionalization to introduce the 4-methylphenyl group and the 1,1-dioxide functionality . Another method includes the use of thiourea as a reagent in place of sodium sulfide or potassium sulfide . In the presence of a gold catalyst, more complex 2,3-disubstituted benzothiophenes can be synthesized .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Electrochemical methods have also been explored for the synthesis of benzo[b]thiophene-1,1-dioxide derivatives, providing an environmentally friendly alternative to traditional methods .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to introduce oxygen functionalities.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Halogenation and alkylation reactions are performed using reagents like bromine or alkyl halides under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes with different functional groups, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to act as a scaffold for various bioactive compounds and its applications in diverse fields highlight its significance compared to other similar compounds.

Properties

CAS No.

61503-23-9

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

3-(4-methylphenyl)-2,3-dihydro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)14-10-18(16,17)15-5-3-2-4-13(14)15/h2-9,14H,10H2,1H3

InChI Key

AVUNSDUNKRNNRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CS(=O)(=O)C3=CC=CC=C23

Origin of Product

United States

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